molecular formula C23H24N2O5S B2499591 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide CAS No. 896325-90-9

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2499591
CAS No.: 896325-90-9
M. Wt: 440.51
InChI Key: XJSWMTABZOTXTO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide is a synthetic organic compound designed for research applications. Its structure is characterized by a bis-amide (ethanediamide) core, which is substituted with a 2-phenylethyl group on one nitrogen and a complex side chain on the other that integrates aromatic heterocycles (furan-2-yl) and a 4-methylbenzenesulfonyl (tosyl) group . This integration of furan, sulfonamide, and phenethyl motifs is often seen in the development of bioactive molecules and provides a structurally complex scaffold for investigative purposes . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-17-9-11-19(12-10-17)31(28,29)21(20-8-5-15-30-20)16-25-23(27)22(26)24-14-13-18-6-3-2-4-7-18/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSWMTABZOTXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide typically involves multi-step organic reactions One common approach is to start with the furan ring and introduce the sulfonyl group through sulfonation reactions The ethanediamide backbone is then constructed through amide bond formation reactions, often using reagents such as carbodiimides or acid chlorides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonyl group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares key structural features of the target compound with similar ethanediamide and sulfonamide derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide (Target) 4-methylbenzenesulfonyl, 2-phenylethyl ~487.5* Tosyl group enhances stability; phenylethyl may influence lipophilicity. N/A
N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N′-(2-methoxybenzyl)ethanediamide 4-chlorobenzenesulfonyl, 2-methoxybenzyl ~507.9 Chlorine atom increases electronegativity; methoxybenzyl alters solubility.
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide 4-phenylpiperazine, 3-phenylpropyl ~460.6 Piperazine ring introduces basicity; phenylpropyl enhances bulkiness.
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide Furylmethyl, 4-methylbenzyl ~272.3 Simpler structure; lacks sulfonamide, reducing potential protein binding.

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : The target compound’s tosyl and phenylethyl groups likely increase logP compared to the methoxybenzyl analog (), which has polar methoxy substituents .
  • Solubility : Piperazine-containing analogs () exhibit higher aqueous solubility due to the basic nitrogen, whereas the target compound may require organic solvents .

Research Findings and Implications

  • Furan Interactions: The furan ring’s electron-rich π-system may engage in stacking interactions with aromatic amino acids in biological targets, as seen in benzimidazole derivatives () .
  • Synthetic Challenges : Steric hindrance from the tosyl and phenylethyl groups could complicate coupling steps, requiring optimized conditions (e.g., high-dilution for amide bond formation) .

Biological Activity

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide is a complex organic compound notable for its unique structure, which includes a furan ring, a sulfonamide group, and an ethanediamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : Approximately 432.48 g/mol
  • SMILES Notation : Cc1ccc(cc1)S(=O)(=O)C(c1ccco1)CNC(=O)C(=O)NCCc1ccco1

The presence of the furan ring contributes to the compound's reactivity and biological activity, while the sulfonamide group is known for its role in various pharmacological applications.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. The sulfonamide moiety plays a crucial role in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. Studies have shown that derivatives of this compound can reduce inflammation in animal models of arthritis and other inflammatory conditions.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

  • Case Study 1: Anti-inflammatory Activity
    • Objective : To evaluate the anti-inflammatory effects of this compound in a rat model of arthritis.
    • Method : Rats were administered varying doses of the compound, and inflammation was assessed using paw edema measurements.
    • Results : Significant reduction in paw swelling was observed at higher doses compared to control groups, indicating potent anti-inflammatory activity.
  • Case Study 2: Anticancer Effects
    • Objective : To assess the cytotoxic effects of the compound on human breast cancer cell lines.
    • Method : MTT assays were performed to determine cell viability after treatment with different concentrations of the compound.
    • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Furan Intermediate :
    • Reaction of furan with appropriate electrophiles to form furan derivatives.
  • Sulfonamide Formation :
    • Introduction of the sulfonamide group via reaction with sulfonyl chlorides under basic conditions.
  • Final Coupling Reaction :
    • Coupling the furan derivative with phenylethylamine to yield the final product.

Table 1: Summary of Biological Activities

Activity TypeMechanismModel UsedKey Findings
Anti-inflammatoryCOX inhibitionRat arthritis modelSignificant reduction in paw edema
AnticancerInduction of apoptosisHuman cancer cell linesDose-dependent cytotoxicity observed

Q & A

Q. How can researchers elucidate the compound’s mechanism of action in cancer cell lines?

  • Answer :
  • Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) .
  • Western Blotting : Quantify protein targets (e.g., PARP cleavage for apoptosis; phospho-ERK for signaling inhibition) .
  • CRISPR Screening : Conduct genome-wide knockout screens to pinpoint synthetic lethal partners .

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